molecular formula C10H7F4N3 B2509260 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline CAS No. 1006468-65-0

3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

Cat. No.: B2509260
CAS No.: 1006468-65-0
M. Wt: 245.181
InChI Key: NIDQSEJKHUEIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is a fluorinated aniline derivative featuring a pyrazole ring substituted with a trifluoromethyl group at the 3-position. Its molecular formula is C₁₀H₇F₄N₃, with a molecular weight of 245.18–261.64 g/mol (depending on isotopic composition) and a CAS number of 1006468-65-0 .

Properties

IUPAC Name

3-fluoro-4-[3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-7-5-6(15)1-2-8(7)17-4-3-9(16-17)10(12,13)14/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDQSEJKHUEIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Installation via Nitro Displacement

A widely employed method involves displacing a nitro group on fluoronitroaniline with a pre-synthesized pyrazole nucleophile. For example:

Procedure ():

  • Starting material : 3-Fluoro-4-nitroaniline.
  • Pyrazole precursor : 3-Trifluoromethyl-1H-pyrazole.
  • Reaction conditions :
    • Solvent: Dimethylformamide (DMF)
    • Base: Sodium hydride (NaH)
    • Temperature: 80–120°C
    • Time: 12–24 hours

Mechanistic Insight :
The nitro group acts as a leaving group under strongly basic conditions, enabling nucleophilic attack by the pyrazole nitrogen. The trifluoromethyl group enhances the pyrazole's nucleophilicity through inductive effects.

Performance Data :

Parameter Value Source
Yield 72–85%
Purity (HPLC) >98%
Reaction Scale Up to 500 g

Alternative Leaving Groups

Chloro and bromo substituents have been explored as alternatives to nitro groups, though with lower efficiency:

Comparative Table :

Leaving Group Base Solvent Yield (%) Reference
-NO₂ NaH DMF 85
-Cl K₂CO₃ DMSO 62
-Br Cs₂CO₃ NMP 68

Bromo derivatives require higher temperatures (140–160°C), increasing side-product formation.

Reductive Amination Strategies

Aldehyde Intermediate Route

A two-step process involving pyrazole-aldehyde formation followed by reductive amination has been reported:

Step 1 : Synthesis of 4-(3-Trifluoromethyl-1H-pyrazol-1-yl)benzaldehyde via Vilsmeier-Haack formylation.
Step 2 : Reductive amination with 3-fluoroaniline using Hantzsch ester as the reducing agent.

Advantages :

  • Avoids harsh basic conditions.
  • Enables late-stage diversification of the aniline moiety.

Limitations :

  • Lower overall yield (58–64%) due to intermediate instability.

Catalytic Coupling Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-bromo-3-fluoroaniline and 3-trifluoromethylpyrazole has been optimized:

Catalytic System :

  • Pd₂(dba)₃/Xantphos
  • Solvent: Toluene
  • Temperature: 100°C

Key Data ():

  • Turnover Frequency (TOF): 220 h⁻¹
  • Yield: 78%
  • Ligand Efficiency: 0.45

Suzuki-Miyaura Cross-Coupling

While less common, boron-containing pyrazole derivatives have been coupled with fluorinated aryl halides:

Reaction Scheme :
$$ \text{Ar-Bpin} + \text{4-Bromo-3-fluoroaniline} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Product} $$

Challenges :

  • Competitive protodeboronation reduces yields to <50%.

Industrial-Scale Optimization

Solvent and Base Screening

Comparative studies reveal DMF/NaH as optimal for NAS routes:

Solvent Effects :

Solvent Dielectric Constant Yield (%)
DMF 36.7 85
DMSO 46.7 72
NMP 32.2 68

Polar aprotic solvents stabilize the transition state during nucleophilic attack.

Temperature Profiling

Controlled heating via microwave irradiation reduces reaction times:

Conventional vs. Microwave :

Method Time (h) Yield (%)
Oil Bath (120°C) 24 85
Microwave (150°C) 2 82

Energy consumption decreases by 40% with microwave assistance.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.89 (d, J = 12.8 Hz, 1H, Ar-H)

19F NMR (376 MHz, CDCl₃):

  • δ -60.5 (CF₃)
  • δ -112.3 (Ar-F)

HRMS : m/z 245.0580 [M+H]⁺ (calc. 245.0582).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline as an anticancer agent. The compound has been evaluated for its inhibitory effects on various cancer cell lines. Its trifluoromethyl group enhances lipophilicity, which may improve bioavailability and metabolic stability, making it a promising candidate for further development in cancer therapies .

Inhibition of Protein Methylation

The compound has been identified as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in cancer progression and other diseases. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly influence the inhibitory activity against PRMT5, suggesting that this compound could be optimized for better efficacy in therapeutic applications .

Synthetic Routes

The synthesis of 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline involves several key steps:

  • Formation of the Pyrazole Ring : Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group into the pyrazole structure.
  • Aniline Coupling : The final step typically involves coupling the synthesized pyrazole with a fluorinated aniline derivative to yield the target compound .

Catalytic Methods

Innovative catalytic methods have been developed to enhance the efficiency and selectivity of the synthesis process. These methods leverage organometallic reagents and transition metal catalysts to facilitate the formation of complex structures while minimizing by-products .

Pesticide Development

The unique chemical properties of 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline make it a candidate for developing new agrochemicals, particularly pesticides. Its fluorinated structure may contribute to increased potency and stability against environmental degradation, enhancing its effectiveness in agricultural applications .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated against multiple cancer cell linesShowed significant inhibition rates, particularly in breast cancer cells
PRMT5 Inhibition StudyAssessed structural modificationsIdentified key modifications that enhance inhibitory activity
Agrochemical ApplicationTested as a pesticide candidateDemonstrated effectiveness in controlling specific pests with reduced environmental impact

Mechanism of Action

The mechanism by which 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity, reactivity, and overall biological activity. These groups can enhance the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-Chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
  • Molecular Formula : C₁₀H₇ClF₃N₃
  • Molecular Weight : 261.63 g/mol
  • CAS : 1006467-61-3
  • Key Difference : Chlorine replaces fluorine at the 3-position of the aniline ring.
  • Impact : Chlorine’s larger atomic radius and higher electronegativity may enhance lipophilicity and alter receptor binding compared to the fluoro analog .
5-Fluoro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
  • Molecular Formula : C₁₄H₁₃F₄N₃
  • Molecular Weight : 299.27 g/mol
  • CAS : 937597-90-5
  • Key Difference : Incorporates a tetrahydroindazole ring instead of pyrazole.

Heterocycle-Modified Analogs

3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
  • CAS : 181997-13-7
  • Key Difference : Replaces pyrazole with a 1,2,4-triazole ring.
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzoic Acid
  • CAS: Not explicitly listed (see ).
  • Key Difference : Substitutes the aniline group with a benzoic acid moiety.
  • Impact : The carboxylic acid group introduces acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry .

Substituent-Position Variants

3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline
  • CAS : 943750-26-3
  • Key Difference : Methyl group replaces trifluoromethyl on the pyrazole.
  • Impact : Reduced electron-withdrawing effects may lower chemical reactivity and alter pharmacokinetic profiles .
3-(1-Benzyl-1H-pyrazol-4-yl)aniline
  • CAS : 1170691-58-3
  • Key Difference : Benzyl group at the pyrazole’s 1-position.
  • Impact : Increased steric bulk could hinder target engagement but improve proteolytic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent/Feature Purity
3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline C₁₀H₇F₄N₃ 245.18–261.64 1006468-65-0 Fluoro, trifluoromethyl-pyrazole ≥95%
3-Chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₀H₇ClF₃N₃ 261.63 1006467-61-3 Chloro, trifluoromethyl-pyrazole N/A
5-Fluoro-2-[3-(trifluoromethyl)-tetrahydroindazol-1-yl]aniline C₁₄H₁₃F₄N₃ 299.27 937597-90-5 Tetrahydroindazole core 95%
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline C₈H₆F₃N₃ 195.15 181997-13-7 Triazole instead of pyrazole N/A
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid C₁₀H₆F₃N₂O₂ 258.16 Not provided Benzoic acid substituent N/A

Biological Activity

3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline, known by its CAS number 1006468-65-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a trifluoromethyl group, which is known to enhance lipophilicity and influence the biological activity of organic molecules. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is C11H9F4N3. The presence of the trifluoromethyl group contributes to its unique chemical reactivity and stability. The following table summarizes its key chemical properties:

PropertyValue
Molecular Weight251.21 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
ToxicityLow toxicity in preliminary studies

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole rings. For instance, derivatives similar to 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

A study published in July 2021 reported that certain pyrazole derivatives exhibited low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects. These compounds were shown to inhibit biofilm formation and demonstrate bactericidal effects against stationary phase cells, suggesting their potential as therapeutic agents against resistant bacterial strains .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. Compounds structurally related to 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary findings suggest that these compounds may interact with key metabolic pathways involved in cancer cell growth.

For example, a review highlighted that trifluoromethyl-substituted pyrazoles could modulate enzyme activities linked to cancer progression, making them candidates for further development in oncology . The specific mechanisms by which these compounds exert their effects are still under investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has been supported by various studies demonstrating the inhibition of cyclooxygenase (COX) enzymes. A recent investigation into related compounds showed that some exhibited selective COX-2 inhibitory activities with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Case Studies

Case Study 1: Antimicrobial Efficacy
In vitro studies conducted on a series of pyrazole derivatives showed that one compound had an MIC of 0.5 µg/mL against Staphylococcus aureus, with minimal cytotoxicity observed in human cell lines at concentrations up to 50 µg/mL. This indicates a favorable therapeutic index for potential clinical applications.

Case Study 2: Anti-inflammatory Mechanism
A study assessed the anti-inflammatory effects of a related pyrazole compound in a mouse model, demonstrating significant reduction in edema compared to control groups. The compound was found to inhibit COX enzymes effectively, suggesting its utility as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A validated method involves reacting 3-chloro-4-fluoroaniline with 3-(trifluoromethyl)-1H-pyrazole derivatives under mild conditions (e.g., NaBH₄/I₂ in methanol at room temperature), achieving yields of ~70-85% . Key factors include:

  • Temperature: Room temperature minimizes side reactions (e.g., over-reduction).
  • Solvent: Methanol or THF enhances solubility of intermediates.
  • Catalyst: NaBH₄/I₂ selectively reduces imine intermediates without affecting fluorinated groups.

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
Reductive AminationNaBH₄/I₂, MeOH, RT7895
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C6590

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a multi-technique approach:

  • HPLC-MS: Quantify purity (≥95%) and detect impurities (e.g., dehalogenated byproducts) .
  • ¹H/¹⁹F NMR: Confirm substitution patterns (e.g., fluorine at C3, pyrazole at C4) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen bonding (e.g., N–H···N interactions in the aniline group) .

Critical Note: Storage at 2–8°C under inert atmosphere prevents degradation (evidenced by ≤0.5% water content via Karl Fischer titration) .

Q. What are the stability considerations for this compound under experimental conditions?

Answer: Stability depends on:

  • Light Exposure: UV/Vis studies show photodegradation rates increase under direct light (half-life: 48 hrs vs. >1 month in dark) .
  • pH Sensitivity: The aniline group protonates below pH 5, altering solubility and reactivity .
  • Thermal Stability: Decomposition begins at 150°C (TGA data), necessitating low-temperature storage .

Advanced Research Questions

Q. How can conflicting bioactivity data for analogs be resolved in structure-activity relationship (SAR) studies?

Answer: Contradictions arise from subtle structural variations. For example:

  • Pyrazole Substitution: 3-Trifluoromethyl groups enhance target binding affinity by 10-fold compared to methyl analogs .
  • Fluorine Position: 3-Fluoro vs. 4-fluoro isomers show divergent IC₅₀ values (e.g., 2.1 μM vs. >10 μM in kinase assays) .

Methodological Approach:

  • Use docking simulations (e.g., AutoDock Vina) to predict binding modes.
  • Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Q. What computational strategies optimize reaction pathways for scale-up synthesis?

Answer:

  • DFT Calculations: Model transition states to identify rate-limiting steps (e.g., imine formation has ΔG‡ = 25 kcal/mol) .
  • Machine Learning: Train models on existing reaction data to predict optimal solvent/catalyst combinations (e.g., THF improves yields by 12% over DMF) .

Table 2: Computational vs. Experimental Yields

Computational Prediction (%)Experimental Yield (%)Deviation (%)
82784.9
68654.4

Q. How do impurities impact pharmacological assays, and what analytical methods detect them?

Answer: Common impurities (e.g., 3-chloro-4-(3-methylpyrazol-1-yl)aniline) can falsely modulate target activity. Mitigation strategies include:

  • HPLC-PDA: Detect impurities at 0.1% levels using a C18 column (gradient: 5–95% acetonitrile/water) .
  • LC-HRMS: Identify unknown impurities via exact mass (e.g., m/z 261.64 for dehalogenated byproducts) .

Case Study: Celecoxib analogs with 3-methylphenyl impurities showed 30% reduced COX-2 inhibition .

Q. What spectroscopic techniques resolve electronic and vibrational properties for mechanistic studies?

Answer:

  • FT-IR/Raman Spectroscopy: Assign vibrational modes (e.g., C–F stretches at 1120 cm⁻¹, N–H bends at 1600 cm⁻¹) .
  • UV-Vis Spectroscopy: Monitor charge-transfer transitions (λmax = 290 nm for the aniline-pyrazole system) .
  • HOMO-LUMO Analysis (DFT): Predict reactivity (e.g., HOMO localized on pyrazole, LUMO on trifluoromethyl group) .

Q. How can researchers design experiments to address solubility challenges in biological assays?

Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Strategies: Synthesize acetylated derivatives to enhance membrane permeability (e.g., logP improvement from 2.1 to 3.4) .

Validation: Measure solubility via nephelometry and confirm bioactivity in cell-based assays (e.g., IC₅₀ shift from 5 μM to 2 μM after prodrug modification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.